Cas no 113896-03-0 (Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate)

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its indole core structure and functionalized ester group. The 5-chloro substitution enhances its reactivity, making it useful in pharmaceutical and agrochemical applications. Its dihydroindole scaffold serves as a key building block for constructing complex heterocyclic compounds. The methyl ester group offers flexibility for further derivatization, including hydrolysis or transesterification. This compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure and purity make it suitable for research in medicinal chemistry, where precise molecular modifications are critical. The product is typically supplied with high chemical purity to meet rigorous laboratory standards.
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate structure
113896-03-0 structure
Product name:Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
CAS No:113896-03-0
MF:C10H10ClNO2
MW:211.644901752472
MDL:MFCD24530561
CID:4560962
PubChem ID:22451271

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
    • Methyl 5-chloroindoline-2-carboxylate
    • methyl 5-chloroindoline-2(r/s)-carboxylate
    • methyl 5-chloroindoline-2 (R/S)-carboxylate
    • methyl5-chloro-2,3-dihydro-1H-indole-2-carboxylate
    • 5-chloroindoline-2(r/s)-carboxylic acid methyl ester
    • MDL: MFCD24530561
    • Inchi: 1S/C10H10ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3
    • InChI Key: KMAJCOHYHSXZFU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)CC(C(=O)OC)N2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM468246-250mg
1H-Indole-2-carboxylic acid, 5-chloro-2,3-dihydro-, methyl ester
113896-03-0 95%+
250mg
$630 2023-01-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1126552-500mg
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0 97%
500mg
¥2721 2023-04-17
Enamine
EN300-8758940-1.0g
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0 95.0%
1.0g
$671.0 2025-03-21
Enamine
EN300-8758940-10g
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0
10g
$2884.0 2023-09-01
eNovation Chemicals LLC
D633829-1g
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0 97%
1g
$390 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1331-500.0mg
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0 97%
500.0mg
¥1661.0000 2024-07-28
Chemenu
CM468246-100mg
1H-Indole-2-carboxylic acid, 5-chloro-2,3-dihydro-, methyl ester
113896-03-0 95%+
100mg
$378 2023-01-12
Chemenu
CM468246-1g
1H-Indole-2-carboxylic acid, 5-chloro-2,3-dihydro-, methyl ester
113896-03-0 95%+
1g
$1050 2023-01-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1331-1G
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0 97%
1g
¥ 2,079.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1331-250MG
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
113896-03-0 97%
250MG
¥ 1,247.00 2023-04-07

Additional information on Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

Methyl 5-Chloro-2,3-Dihydro-1H-Indole-2-Carboxylate: A Comprehensive Overview

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate, also known by its CAS number 113896-03-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a chlorinated indole ring system with a methyl ester group attached at the 2-position, making it a valuable intermediate in the synthesis of various bioactive compounds.

Recent advancements in synthetic methodologies have enabled the efficient preparation of methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate. Researchers have employed catalytic asymmetric synthesis and microwave-assisted reactions to enhance the yield and purity of this compound. These techniques not only improve the scalability of production but also reduce environmental impact, aligning with the principles of green chemistry.

The structural uniqueness of methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate lies in its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the chlorine substituent at the 5-position introduces electronic effects that can modulate the compound's reactivity and biological activity. Additionally, the methyl ester group at the 2-position contributes to solubility and stability, making it an ideal precursor for further functionalization.

In terms of applications, methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate has been extensively utilized in drug discovery programs. Its indole scaffold is known to interact with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. The chlorine substituent plays a crucial role in enhancing the binding affinity to these targets, making it a valuable moiety in medicinal chemistry.

Moreover, methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate has found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts and sensors. Researchers have demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, opening avenues for its use in advanced materials.

From an environmental standpoint, understanding the fate and toxicity of methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is crucial for its safe handling and disposal. Recent eco-toxicological studies have assessed its potential impact on aquatic ecosystems. Results indicate that while the compound exhibits moderate toxicity to certain aquatic organisms, its degradation under aerobic conditions is relatively rapid, reducing long-term ecological risks.

In conclusion, methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate stands as a versatile building block in organic synthesis with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly significant role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:113896-03-0)Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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